3'-Bromo-4'-chloro-5'-fluorophenacyl chloride
CAS No.: 1805576-12-8
VCID: VC2761402
Molecular Formula: C8H4BrCl2FO
Molecular Weight: 285.92 g/mol
* For research use only. Not for human or veterinary use.

Description |
3'-Bromo-4'-chloro-5'-fluorophenacyl chloride is a halogenated organic compound belonging to the phenacyl chloride family. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure. This unique halogenation pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. Synthesis MethodsThe synthesis of 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride typically involves the sequential halogenation of a phenacyl chloride precursor, such as 4-chloroacetophenone. The process includes:
Industrial production may utilize similar methods but on a larger scale, often employing continuous flow reactors to enhance yield and purity. Chemical Reactions and Applications3'-Bromo-4'-chloro-5'-fluorophenacyl chloride undergoes various chemical reactions, including:
This compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in pharmaceutical and agrochemical synthesis. Biological and Medical ApplicationsIn biological research, 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride can modify biomolecules through halogenation reactions. It is also used in the study of enzyme inhibition and as a probe in biochemical assays. Derivatives of this compound have potential applications in medicinal chemistry, especially in developing anti-inflammatory and anticancer agents. Industrial ApplicationsIn the industrial sector, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it valuable in synthesizing complex organic molecules. Safety and Sustainability ConsiderationsThe safety and sustainability of chemical compounds like 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride are crucial. Frameworks for Safe and Sustainable by Design (SSbD) chemicals emphasize the importance of safety, environmental impact, and resource efficiency in chemical production and use . The compound's potential environmental impact and toxicity should be assessed thoroughly to ensure its safe handling and disposal. |
---|---|
CAS No. | 1805576-12-8 |
Product Name | 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride |
Molecular Formula | C8H4BrCl2FO |
Molecular Weight | 285.92 g/mol |
IUPAC Name | 1-(3-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone |
Standard InChI | InChI=1S/C8H4BrCl2FO/c9-5-1-4(7(13)3-10)2-6(12)8(5)11/h1-2H,3H2 |
Standard InChIKey | MFTRVUHPQJUIJP-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)Cl)Br)C(=O)CCl |
Canonical SMILES | C1=C(C=C(C(=C1F)Cl)Br)C(=O)CCl |
PubChem Compound | 121591474 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume